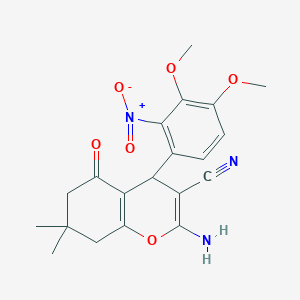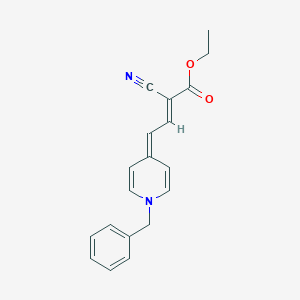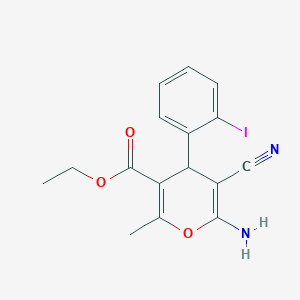![molecular formula C17H15N3O2S2 B391069 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea CAS No. 5151-10-0](/img/structure/B391069.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiophene ring, a cyano group, and a furan ring, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through cyclization reactions involving thiophene derivatives. The cyano group is introduced via nucleophilic substitution reactions, while the furan ring is incorporated through coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it into an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, amine-substituted benzothiophenes, and various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to various bioactive molecules. Research is ongoing to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with specific molecular targets could make it useful in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea involves its interaction with specific molecular targets. The cyano group and benzothiophene ring are likely involved in binding to enzymes or receptors, modulating their activity. The furan ring may also play a role in the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: This compound shares the carbamate functional group but lacks the complex ring structures.
Benzyl carbamate: Similar in having a carbamate group but differs in the aromatic ring structure.
N-Boc-hydroxylamine: Contains a carbamate group and is used in similar synthetic applications.
Uniqueness
What sets N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N'-[3-(2-furyl)acryloyl]thiourea apart is its combination of a benzothiophene ring, a cyano group, and a furan ring. This unique structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5151-10-0 |
|---|---|
Formule moléculaire |
C17H15N3O2S2 |
Poids moléculaire |
357.5g/mol |
Nom IUPAC |
(E)-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O2S2/c18-10-13-12-5-1-2-6-14(12)24-16(13)20-17(23)19-15(21)8-7-11-4-3-9-22-11/h3-4,7-9H,1-2,5-6H2,(H2,19,20,21,23)/b8-7+ |
Clé InChI |
SQEORZWQOMUTJT-BQYQJAHWSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C=CC3=CC=CO3)C#N |
SMILES isomérique |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C#N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C=CC3=CC=CO3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390986.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](cyclopropyl)methanone](/img/structure/B390987.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B390988.png)
![1-benzoyl-2-(2-bromophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile](/img/structure/B390989.png)


![2-[(2-Fluorobenzyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B390994.png)



![7-chloro-1-(4-fluorobenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391003.png)
![2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B391004.png)
![1-benzoyl-7-chloro-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391006.png)

